molecular formula C29H40N2O4 B8132509 Ethyl (s)-ethoxy-4[(n-1-(2-piperidino-phenyl)-3-methyl-1-butyl)amino carbonyl]methyl benzoate

Ethyl (s)-ethoxy-4[(n-1-(2-piperidino-phenyl)-3-methyl-1-butyl)amino carbonyl]methyl benzoate

Cat. No.: B8132509
M. Wt: 480.6 g/mol
InChI Key: GLBGPPKXPNNMCK-GPNIZQGCSA-N
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Description

Ethyl 4-[(1S)-1-ethoxy-2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is a complex organic compound with a molecular formula of C29H40N2O4. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its unique structure, which includes an ethoxy group, a piperidinylphenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (s)-ethoxy-4[(n-1-(2-piperidino-phenyl)-3-methyl-1-butyl)amino carbonyl]methyl benzoate typically involves multiple steps. One common method includes the reaction of ethyl 4-bromobenzoate with (1S)-1-ethoxy-2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1S)-1-ethoxy-2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(1S)-1-ethoxy-2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (s)-ethoxy-4[(n-1-(2-piperidino-phenyl)-3-methyl-1-butyl)amino carbonyl]methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(1S)-1-ethoxy-2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(1S)-1-ethoxy-2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-5-34-27(22-14-16-23(17-15-22)29(33)35-6-2)28(32)30-25(20-21(3)4)24-12-8-9-13-26(24)31-18-10-7-11-19-31/h8-9,12-17,21,25,27H,5-7,10-11,18-20H2,1-4H3,(H,30,32)/t25?,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBGPPKXPNNMCK-GPNIZQGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C(=O)OCC)C(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](C1=CC=C(C=C1)C(=O)OCC)C(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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